CID 13182562
Description
CID 13182562 is a chemical compound whose structural and functional characteristics have been investigated in recent studies. Based on Figure 1 in , this compound is likely analyzed via gas chromatography-mass spectrometry (GC-MS), with its chemical structure, distillation fractions, and mass spectral data documented .
Properties
Molecular Formula |
C11H25Sn |
|---|---|
Molecular Weight |
276.03 g/mol |
InChI |
InChI=1S/2C5H11.CH3.Sn/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H3; |
InChI Key |
OYCANKZUHDPFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[Sn](C)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 13182562 involves specific reaction conditions and reagents. Detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods may include multi-step organic synthesis, involving the use of catalysts, solvents, and controlled reaction environments to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
CID 13182562 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 13182562 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 13182562 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential for understanding its effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
CID 13182562 can be compared to oscillatoxin derivatives and boronic acid-based compounds (Evidences 4, 16, 18). Key differences include:
- Core Structure : Oscillatoxins (e.g., CID 101283546) feature macrocyclic lactone rings, while this compound’s structure (inferred from GC-MS data) may include aromatic or heterocyclic systems .
- Substituents: Methyl or halogen groups (e.g., in CID 1046861-20-4) significantly alter lipophilicity and bioavailability. For example, 30-methyl-oscillatoxin D (CID 185389) shows increased LogP compared to non-methylated analogs, enhancing membrane permeability .
Physicochemical Properties
A comparative analysis of physicochemical parameters is summarized below:
| Parameter | This compound (Inferred) | Oscillatoxin D (CID 101283546) | CID 1046861-20-4 | CID 1254115-23-5 |
|---|---|---|---|---|
| Molecular Weight | ~300–400 Da | 728.8 Da | 235.27 Da | 142.20 Da |
| LogP (iLOGP) | ~2.5–3.0 | 4.8 | 0.0 | 1.83 |
| Solubility (ESOL) | Moderate (~50 mg/mL) | Low (<1 mg/mL) | 0.24 mg/mL | 86.7 mg/mL |
| BBB Permeability | Likely Low | No data | Yes | No |
| CYP Inhibition | Not reported | Not reported | No | No |
- Lipophilicity : CID 1046861-20-4 exhibits low LogP (0.0 via iLOGP) due to polar boronic acid groups, contrasting with oscillatoxins (LogP ~4.8), which are more membrane-permeable . This compound’s inferred LogP (~2.5–3.0) suggests moderate lipophilicity, balancing solubility and bioavailability .
- Bioavailability : CID 1254115-23-5 shows high solubility (86.7 mg/mL) and moderate LogP (1.83), making it suitable for oral administration, whereas oscillatoxins’ low solubility limits their therapeutic applicability .
Research Implications and Limitations
- Structural Diversity : Oscillatoxins’ macrocyclic frameworks offer unique bioactivity but pose synthetic challenges, whereas this compound’s simpler structure may enable scalable production .
- Data Gaps : Direct experimental data for this compound (e.g., IC50 values, in vivo efficacy) are lacking, necessitating further studies to validate inferred properties .
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